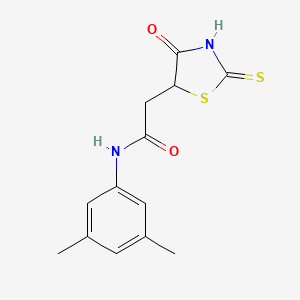

N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

This compound features a 3,5-dimethylphenyl group attached to an acetamide moiety, which is further linked to a 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl substituent. The mercapto (-SH) group may enhance reactivity or facilitate hydrogen bonding in biological systems.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-7-3-8(2)5-9(4-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWTXRZKKZDOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole-based compound with potential biological activities. Its molecular formula is , and it has been studied for various pharmacological properties, particularly in relation to its anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring and the thiazole moiety can enhance the anticancer efficacy.

Key Findings:

- Cytotoxicity: The compound has shown promising IC50 values against different cancer cell lines. For instance, studies have demonstrated that similar thiazole derivatives can have IC50 values ranging from 1.61 to 2.00 µg/mL against Jurkat and A-431 cell lines .

- Mechanism of Action: The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. Molecular dynamics simulations have suggested that interactions with proteins involved in apoptosis pathways are crucial for its activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the mercapto group in this compound enhances its interaction with microbial targets.

Key Findings:

- Inhibition of Pathogens: Studies have reported that thiazole compounds can inhibit the growth of various bacteria and fungi. Specific tests on similar compounds have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| 3,5-Dimethyl Substitution on Phenyl Ring | Enhances cytotoxicity and selectivity towards cancer cells |

| Mercapto Group | Increases antimicrobial efficacy |

| Thiazole Ring | Essential for interaction with biological targets |

Case Study 1: Antitumor Efficacy

In a controlled study involving various thiazole derivatives, one compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of this compound as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

Another study evaluated a series of thiazole compounds against common pathogens. The results indicated that compounds with similar structural motifs showed effective inhibition rates exceeding 90% against specific bacterial strains. This positions this compound as a candidate for further antimicrobial research.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs vary in aromatic substituents, acetamide modifications, and thiazole ring functionalization. A comparative analysis of physicochemical properties is summarized below:

*Data inferred from structurally similar compound in ; †Estimated using molecular descriptors; ‡Calculated from crystallographic data in .

Key Observations :

- The target compound exhibits lower hydrophobicity (cLogP = -1.27) compared to bromophenyl and trichloro-acetamide analogs, likely due to polar thiazolyl and mercapto groups.

- Its solubility (-0.42 logS) is superior to trichloro derivatives, suggesting better bioavailability.

Crystallographic and Substituent Effects

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide : Meta-substitution with electron-withdrawing trichloro groups induces planar geometry in the acetamide moiety, favoring tight molecular packing in crystals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how are critical intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like thiosemicarbazides or hydrazonyl chlorides. Key intermediates (e.g., thiazole or pyrazole derivatives) are typically characterized using FT-IR (to confirm functional groups like C=O and N–H), H/C NMR (to assign proton and carbon environments), and LCMS (to verify molecular weight and purity). For example, cyclization reactions monitored by TLC ensure reaction completion, followed by recrystallization for purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are data interpreted?

- Methodological Answer :

- FT-IR : Identifies thiol (–SH, ~2500 cm), carbonyl (C=O, ~1700 cm), and thiazole ring vibrations.

- NMR : H NMR reveals aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and thiazole protons (δ 4.0–5.5 ppm). C NMR assigns carbons in the acetamide and thiazole moieties.

- LCMS : Confirms molecular ion peaks ([M+H]) and fragmentation patterns. Cross-validation with X-ray crystallography (where possible) resolves ambiguities .

Q. What purification methods are most effective post-synthesis, and how are purity thresholds validated?

- Methodological Answer : Recrystallization (using solvents like ethanol or DMF) and column chromatography (silica gel, ethyl acetate/hexane eluents) are standard. Purity is validated via HPLC (≥95% peak area) and elemental analysis (deviation ≤0.4% for C, H, N, S) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry, reaction path searches) optimize synthesis and predict reaction pathways?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and reaction energetics. Tools like the Artificial Force Induced Reaction (AFIR) method map plausible pathways, reducing trial-and-error experimentation. For example, solvent effects and temperature-dependent kinetics can be modeled to prioritize high-yield conditions .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., overlapping NMR signals or ambiguous LCMS fragments)?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) clarifies proton-carbon correlations, particularly for crowded aromatic regions.

- Isotopic labeling (e.g., N or S) aids in assigning sulfur/nitrogen-containing groups.

- Computational NMR prediction software (e.g., ACD/Labs or Gaussian) compares experimental and simulated spectra to resolve ambiguities .

Q. How can experimental design (DoE) principles systematically optimize reaction conditions (e.g., solvent, catalyst, temperature)?

- Methodological Answer : A fractional factorial design tests variables (e.g., solvent polarity, temperature, molar ratios) with minimal experiments. Response surface methodology (RSM) identifies optimal conditions. For instance, a central composite design might reveal that DMF as a solvent at 80°C maximizes yield by stabilizing intermediates .

Q. What methodologies explore structure-activity relationships (SAR) for biological activity, given the compound’s thiazole and acetamide motifs?

- Methodological Answer :

- Functional group substitution : Synthesize analogs with modified substituents (e.g., replacing methyl groups with halogens) and test antimicrobial activity via MIC assays.

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize analogs for synthesis.

- Metabolic stability assays : Use liver microsomes to assess pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.